molecular formula C15H15BrN2O2S B449362 N'~1~-[(E)-1-(5-BROMO-2-THIENYL)ETHYLIDENE]-2-(4-METHOXYPHENYL)ACETOHYDRAZIDE

N'~1~-[(E)-1-(5-BROMO-2-THIENYL)ETHYLIDENE]-2-(4-METHOXYPHENYL)ACETOHYDRAZIDE

Cat. No.: B449362
M. Wt: 367.3g/mol
InChI Key: KNWHSYXVUVZDRT-LICLKQGHSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[1-(5-bromo-2-thienyl)ethylidene]-2-(4-methoxyphenyl)acetohydrazide typically involves the condensation of 5-bromo-2-thiophene carboxaldehyde with 2-(4-methoxyphenyl)acetohydrazide. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization .

Industrial Production Methods

This would include optimizing reaction conditions, using larger reaction vessels, and implementing purification techniques suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

N’-[1-(5-bromo-2-thienyl)ethylidene]-2-(4-methoxyphenyl)acetohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N’-[1-(5-bromo-2-thienyl)ethylidene]-2-(4-methoxyphenyl)acetohydrazide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N’-[1-(5-bromo-2-thienyl)ethylidene]-2-(4-methoxyphenyl)acetohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-[1-(5-bromo-2-thienyl)ethylidene]-2-(4-methoxyphenyl)acetohydrazide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications .

Properties

Molecular Formula

C15H15BrN2O2S

Molecular Weight

367.3g/mol

IUPAC Name

N-[(E)-1-(5-bromothiophen-2-yl)ethylideneamino]-2-(4-methoxyphenyl)acetamide

InChI

InChI=1S/C15H15BrN2O2S/c1-10(13-7-8-14(16)21-13)17-18-15(19)9-11-3-5-12(20-2)6-4-11/h3-8H,9H2,1-2H3,(H,18,19)/b17-10+

InChI Key

KNWHSYXVUVZDRT-LICLKQGHSA-N

Isomeric SMILES

C/C(=N\NC(=O)CC1=CC=C(C=C1)OC)/C2=CC=C(S2)Br

SMILES

CC(=NNC(=O)CC1=CC=C(C=C1)OC)C2=CC=C(S2)Br

Canonical SMILES

CC(=NNC(=O)CC1=CC=C(C=C1)OC)C2=CC=C(S2)Br

solubility

0.4 [ug/mL]

Origin of Product

United States

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